
m-PEG4-amine
Overview
Description
m-PEG4-amine (CAS: 85030-56-4) is a methyl-terminated tetraethylene glycol (PEG4) derivative functionalized with a primary amine group. Its molecular formula is C₉H₂₁NO₄, with a molecular weight of 207.3 g/mol and a purity typically ≥95–98% . The amine group enables conjugation with carboxylic acids, activated esters (e.g., NHS esters), and carbonyl groups, making it a versatile linker in bioconjugation . Key applications include:
- Antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) .
- Nanotechnology for enhancing solubility and biocompatibility of hydrophobic compounds .
- Drug delivery systems, such as in the 99mTc-HYNIC-PEG4-E[PEG4-c(RGDfK)]₂ radiotracer for tumor imaging .
Storage conditions vary by supplier but generally recommend –20°C to –5°C to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
m-PEG4-amine is synthesized through a series of chemical reactions involving the introduction of ethylene glycol units and the subsequent attachment of an amino group. The synthesis typically involves the following steps:
Ethoxylation: Ethylene oxide is reacted with a suitable initiator to form polyethylene glycol (PEG) chains.
Industrial Production Methods
Industrial production of this compound involves large-scale ethoxylation and amination processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
m-PEG4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles such as activated esters and carbonyl compounds.
Condensation Reactions: The compound can form amide bonds with carboxylic acids, making it useful in peptide synthesis and other bioconjugation applications.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated NHS esters, aldehydes, ketones.
Major Products Formed
The major products formed from reactions involving this compound include amides, imines, and other derivatives that retain the PEG backbone .
Scientific Research Applications
Mechanism of Action
The mechanism of action of m-PEG4-amine involves its ability to form stable covalent bonds with target molecules. The amino group reacts with carboxylic acids and activated esters to form amide bonds, which are stable and resistant to hydrolysis . This property makes it an effective reagent for bioconjugation and surface modification applications .
Comparison with Similar Compounds
Comparison with Similar PEG-Amine Derivatives
Structural and Physicochemical Properties
Compound | Molecular Weight (g/mol) | Molecular Formula | CAS Number | Purity | Key Functional Group | Storage Conditions |
---|---|---|---|---|---|---|
m-PEG4-amine | 207.3 | C₉H₂₁NO₄ | 85030-56-4 | ≥95–98% | –NH₂ | –20°C to –5°C |
m-PEG2-amine | 119.16 | C₅H₁₃NO₂ | 31576-51-9 | 95–98% | –NH₂ | –20°C |
m-PEG3-amine | 163.2 | C₇H₁₇NO₃ | 74654-07-2 | 95% | –NH₂ | –20°C |
m-PEG6-amine | 291.4 | C₁₃H₂₉NO₆ | 184357-46-8 | 95% | –NH₂ | –20°C |
Amino-PEG4-amine | 236.3 | C₁₀H₂₄N₂O₄ | 68960-97-4 | 98% | –NH₂ (dual) | –20°C |
Key Observations :
- Chain length: Longer PEG chains (e.g., m-PEG6-amine) increase hydrophilicity and reduce immunogenicity but may hinder cellular uptake due to steric effects .
- Dual amines: Amino-PEG4-amine contains two amine groups, enabling multi-site conjugation for crosslinking applications .
Functional Group Variations
Research Findings :
- This compound-based radiotracers (e.g., 99mTc-3PRGD2) show rapid blood clearance (90% within 60 minutes) and high tumor uptake in esophageal cancer models .
- m-PEG4-Br exhibits lower reactivity compared to this compound in ADC synthesis but provides stable alkylation sites .
Application-Specific Performance
Drug Delivery
- This compound : Used in 99mTc-HYNIC-PEG4-E[PEG4-c(RGDfK)]₂ for SPECT imaging, achieving tumor-to-muscle ratios of 4.16 ± 0.62 at 4 hours post-injection .
- m-PEG12-amine : Longer chains improve circulation time but reduce tumor penetration efficiency .
Bioconjugation Efficiency
Biological Activity
m-PEG4-Amine, a polyethylene glycol (PEG) derivative with an amino group, is gaining attention in biochemistry and medicinal chemistry for its applications in drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This article delves into its biological activity, mechanisms, and relevant research findings.
- Chemical Name : 2,5,8,11-tetraoxatridecan-13-amine
- CAS Number : 85030-56-4
- Molecular Weight : 207.27 g/mol
- Molecular Formula : C9H21NO4
- Purity : ≥98%
- Solubility : Soluble in DMSO
This compound functions primarily as a linker in ADCs and PROTACs. Its hydrophilic nature enhances the solubility of conjugated molecules in aqueous environments, which is crucial for effective drug delivery. The amino group allows for reactive coupling with various biomolecules, including carboxylic acids and activated NHS esters, facilitating the formation of stable conjugates.
Biological Activity
-
Antibody-Drug Conjugates (ADCs) :
- This compound is utilized as a cleavable linker in ADCs, which combine an antibody with a cytotoxic drug. This approach allows for targeted delivery of the drug to cancer cells while minimizing systemic toxicity.
- Research indicates that ADCs using this compound demonstrate improved therapeutic indices due to their ability to selectively target tumor cells while sparing healthy tissues .
-
PROTAC Research :
- PROTACs are innovative molecules designed to degrade specific proteins within cells. This compound serves as a linker that connects the E3 ligase ligand to the target protein ligand.
- Studies have shown that PROTACs incorporating this compound can effectively induce targeted protein degradation, offering potential therapeutic benefits in various diseases, including cancer .
Case Study 1: Antitumor Activity
A study investigated the effects of PEGylation on the antitumor activity of α-MC (a ribosome-inactivating protein). The mono-PEGylated variant using a similar PEG linker demonstrated preserved antitumor activity against multiple cancer cell lines (HeLa, MDA-MB-231, A549), indicating that PEGylation did not significantly impair its bioactivity while enhancing stability and reducing immunogenicity .
Cell Line | Native α-MC Activity (%) | Mono-PEGylated α-MC Activity (%) |
---|---|---|
HeLa | 100 | 9 |
MDA-MB-231 | 100 | 17 |
A549 | 100 | 48 |
Case Study 2: Pharmacokinetics
A comparative analysis of pharmacokinetics showed that this compound-modified drugs exhibited significantly longer half-lives in circulation compared to their unmodified counterparts. This enhancement is attributed to reduced renal clearance and increased solubility in plasma .
Q & A
Basic Research Questions
Q. How should researchers characterize the purity and structural integrity of m-PEG4-amine in synthetic workflows?
- Methodological Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm PEG chain length and amine proton signals (e.g., δ 2.7–3.0 ppm for -NH₂ groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 220 nm.
- Mass Spectrometry (MS) : Validate molecular weight (MW ≈ 298.3 g/mol for this compound) and detect impurities.
- FT-IR Spectroscopy : Identify PEG-related ether (C-O-C) stretches (~1100 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).
Q. What protocols are recommended for assessing this compound’s solubility and stability in aqueous vs. organic solvents?
- Experimental Design :
- Solubility Testing : Prepare serial dilutions in PBS (pH 7.4), DMSO, and THF. Monitor turbidity via dynamic light scattering (DLS) or UV-Vis absorbance at 600 nm.
- Stability Analysis : Incubate solutions at 4°C, 25°C, and 37°C for 72 hours. Quantify degradation via HPLC and compare retention times to fresh samples.
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s reactivity in bioconjugation (e.g., amine-NHS ester vs. reductive amination)?
- Contradiction Analysis :
- Hypothesis Testing : Compare reaction efficiencies under controlled pH (6.5–8.5), temperature (4°C vs. 25°C), and molar ratios (1:1 to 1:5).
- Quantitative Metrics : Use MALDI-TOF MS to track conjugation yields and side products (e.g., hydrolysis of NHS esters).
- Literature Comparison : Cross-reference studies using PEG spacers of varying lengths; longer PEG chains (e.g., PEG8) may reduce steric hindrance .
Q. What experimental strategies mitigate batch-to-batch variability in this compound-derived conjugates?
- Methodological Framework :
- Quality Control (QC) : Implement strict in-process controls (IPC) during synthesis, including real-time NMR for intermediate verification.
- Standardized Protocols : Adopt fixed reaction times, solvent ratios, and purification methods (e.g., size-exclusion chromatography).
- Statistical Analysis : Use ANOVA to compare conjugation efficiencies across batches; outliers may indicate improper amine activation or PEG oxidation .
Q. How do researchers address discrepancies between in vitro and in vivo performance of this compound-functionalized nanoparticles?
- Comparative Analysis :
- In Vitro : Assess colloidal stability in simulated physiological fluids (e.g., PBS + 10% FBS) via zeta potential and DLS.
- In Vivo : Track pharmacokinetics (e.g., blood half-life) in rodent models using fluorescent or radiolabeled probes.
Q. Methodological Guidance for Data Interpretation
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound-based drug delivery studies?
- Recommended Workflow :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
- Error Analysis : Report 95% confidence intervals and use bootstrap resampling for small sample sizes (n < 6).
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points without biasing conclusions .
Q. How should researchers validate the absence of nitrosamine impurities in this compound batches?
- Analytical Protocol :
- LC-MS/MS : Use multiple reaction monitoring (MRM) for nitrosamine-specific transitions (e.g., m/z 74 → 42 for NDMA).
- Sample Preparation : Acidify with 0.1% formic acid to enhance extraction efficiency.
- Regulatory Alignment : Follow EMA guidelines, which mandate limits ≤18 ng/day for nitrosamines in pharmaceuticals .
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTQYVYXIOQYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90234099 | |
Record name | 3,6,9,12-Tetraoxatridecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90234099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85030-56-4 | |
Record name | 3,6,9,12-Tetraoxatridecan-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85030-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxatridecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085030564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12-Tetraoxatridecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90234099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-tetraoxatridecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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